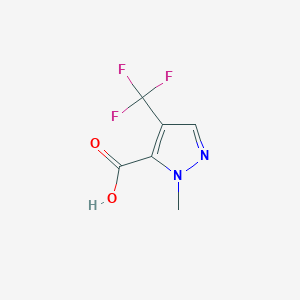

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole-4-carboxylic acid derivatives involves various chemical reactions including Claisen condensation, cyclization, deamination, and hydrolysis. For instance, an improved synthesis method has increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% by using ethyl cyanoacetate and triethyl orthoformate (C. Dong, 2011). Additionally, other related compounds have been synthesized through various routes, demonstrating the versatility and reactivity of the pyrazole ring structure.

Molecular Structure Analysis

Structural and spectral investigations of pyrazole carboxylic acid derivatives provide insights into their molecular configurations. For example, the study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved experimental and theoretical analyses, including NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the importance of molecular structure in determining the compound's properties (S. Viveka et al., 2016).

Chemical Reactions and Properties

Pyrazole carboxylic acids undergo various chemical reactions, showcasing their reactivity and functional group transformations. For instance, the synthesis of novel coordination polymers using pyrazole carboxylic acid derivatives demonstrates the compound's ability to act as a ligand and participate in complex formation, affecting its chemical properties and potential applications (M. Cheng et al., 2017).

Applications De Recherche Scientifique

Structural and Spectral Investigations

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives have been a focal point in structural and spectral research. Studies encompassing experimental and theoretical approaches have revealed in-depth insights about these compounds. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, was examined through a combined experimental and theoretical lens, utilizing NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. The study provided a comprehensive analysis of the chemical shifts and HOMO-LUMO energy levels, contributing significantly to the understanding of the electronic transition within the molecule (Viveka et al., 2016).

Coordination Chemistry and Material Science

The unique properties of pyrazole-dicarboxylate acid derivatives make them suitable candidates for coordination chemistry and material science. Research in this field has led to the synthesis of mononuclear CuII/CoII coordination complexes from derivatives like 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. These complexes exhibit distinct structural properties and have been characterized by NMR and ESI-MS. The structural insights gained from such studies hold potential applications in material science and catalysis (Radi et al., 2015).

Synthesis and Functionalization

The synthesis and functionalization of this compound derivatives have been a subject of extensive research, contributing significantly to various scientific applications. Research has focused on developing methods for synthesizing derivatives like 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid and examining their structural and dynamic properties in the solid state. These studies have not only enhanced the understanding of the compound's chemistry but have also paved the way for its application in designing novel materials and pharmaceuticals (Li-fen, 2013); (Infantes et al., 2013).

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-4(5(12)13)3(2-10-11)6(7,8)9/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMODFXPVBWFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198436-63-3 | |

| Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)

![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)